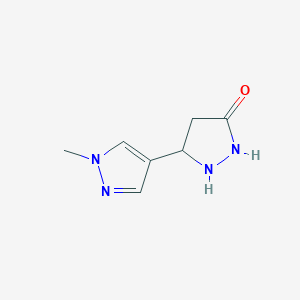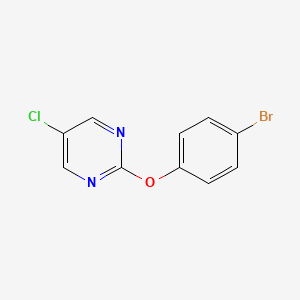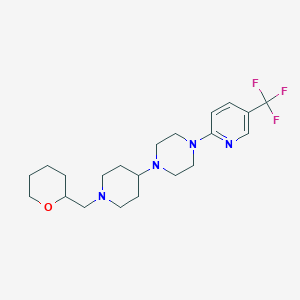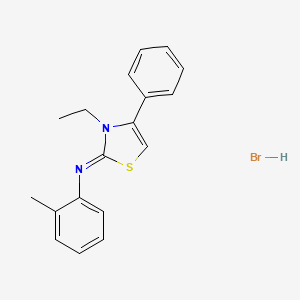![molecular formula C24H23F3N4O4S B2375679 8-(5H)-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6-thione, 7-(4-(4-(3-(trifluorométhyl)phényl)pipérazin-1-yl)-4-oxobutyl)- CAS No. 688054-74-2](/img/new.no-structure.jpg)
8-(5H)-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6-thione, 7-(4-(4-(3-(trifluorométhyl)phényl)pipérazin-1-yl)-4-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule is a complex organic compound with multiple functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which can influence the molecule’s reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecule’s structure includes a quinazolinone moiety, a piperazine ring, and a trifluoromethyl group. These groups could influence the molecule’s conformation, reactivity, and interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
- Exemples: La méthode a été appliquée au (−)-Δ8-THC et au cholestérol protégés par un groupe méthoxy, ainsi que dans la synthèse totale formelle de la δ-®-conicéine et de l’indolizidine 209B .
- Application: Le composé (1) présente une inhibition puissante et active par voie orale de la DPP-IV (IC₅₀ = 18 nM) avec une excellente sélectivité par rapport aux autres peptidases sélectives de la proline. Il démontre également une bonne biodisponibilité orale et une efficacité in vivo dans des modèles animaux .
- Application: Des dérivés du composé ont été synthétisés et évalués pour leur activité antimicrobienne. Des études complémentaires sont nécessaires pour explorer leur potentiel dans ce domaine .
- Application: Une bibliothèque de dérivés substitués, y compris ce composé, a été criblée pour sa cytotoxicité in vitro contre diverses lignées cellulaires. Il vaut la peine d’étudier son potentiel en tant qu’agent anticancéreux .
- Application: Le composé peut servir de précurseur pour de nouveaux composés hétérocycliques. Sa structure unique peut conduire à des propriétés pharmacologiques intéressantes .
- Application: Le composé participe à une réaction radicalaire en chaîne pour l’hydrogénation formelle des alcènes. Cette stratégie, impliquant des esters boriques de catéchol, fournit une voie vers les alcanes .
Déprotoboronation catalytique
Inhibition de la dipeptidyl peptidase IV (DPP-IV)
Évaluation antimicrobienne
Activité cytotoxique
Synthèse hétérocyclique
Stratégie d’hydroboration-déboronation
Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
688054-74-2 |
|---|---|
Formule moléculaire |
C24H23F3N4O4S |
Poids moléculaire |
520.53 |
Nom IUPAC |
7-[4-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H23F3N4O4S/c25-24(26,27)15-3-1-4-16(11-15)29-7-9-30(10-8-29)21(32)5-2-6-31-22(33)17-12-19-20(35-14-34-19)13-18(17)28-23(31)36/h1,3-4,11-13H,2,5-10,14H2,(H,28,36) |
Clé InChI |
CJOZTYVXRAXVLC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)
![1-Phenyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2375600.png)
![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)

![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2375605.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2375606.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2375609.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)



![8-(3,4-dimethoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
